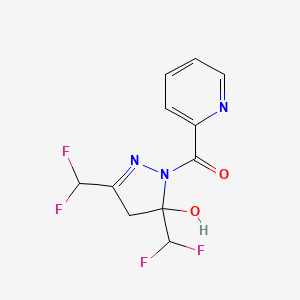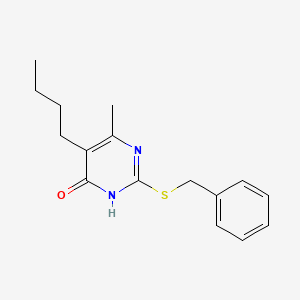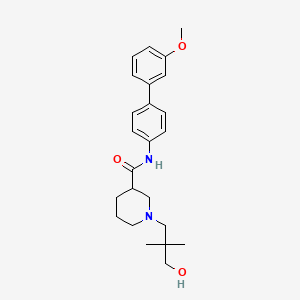
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DFP-1 and is a pyrazoline derivative with a difluoromethyl group attached to the pyrazoline ring.
Wirkmechanismus
The mechanism of action of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, leading to its biological activities. For example, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are overexpressed in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that it has potential as an anticancer agent, as it inhibits tumor growth in animal models. However, more studies are needed to understand the full range of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. Another advantage is its potential as an anticancer agent, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential as an anticancer agent and understand its mechanism of action. Another direction is to explore its potential applications in material science and agriculture. Additionally, more studies are needed to understand its biochemical and physiological effects and to develop methods for improving its solubility in water. Overall, 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising compound with potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-pyridinecarboxaldehyde and 3,5-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction results in the formation of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol as a white solid with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to have anticancer, anti-inflammatory, and antiviral activities. In material science, it has been used as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. In agriculture, it has been used as a plant growth regulator to improve crop yield and quality.
Eigenschaften
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-8(13)7-5-11(20,10(14)15)18(17-7)9(19)6-3-1-2-4-16-6/h1-4,8,10,20H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMUSPAQFRNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-acetyl-5'-fluoro-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B6113890.png)
![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![N-[2-(4-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6113932.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113965.png)